Cas no 1805144-95-9 (Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate
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- インチ: 1S/C8H5F2IN2O4/c1-17-8(14)6-5(11)4(7(9)10)3(2-12-6)13(15)16/h2,7H,1H3
- InChIKey: QDUALGUCAPTCCP-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)OC)=NC=C(C=1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 312
- XLogP3: 2.1
- トポロジー分子極性表面積: 85
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029021511-500mg |
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate |
1805144-95-9 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
Alichem | A029021511-250mg |
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate |
1805144-95-9 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029021511-1g |
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate |
1805144-95-9 | 95% | 1g |
$2,750.25 | 2022-04-01 |
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylateに関する追加情報
Methyl 4-(Difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate (CAS No. 1805144-95-9): A Comprehensive Overview
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate (CAS No. 1805144-95-9) is a highly specialized compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug discovery and development.
The molecular formula of Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate is C10H6F2I NO4. Its molecular weight is approximately 373.06 g/mol, and it features a pyridine core with a difluoromethyl, iodo, and nitro substituent, as well as a methyl ester group. These functional groups contribute to the compound's unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, the study of Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has been driven by its potential as a building block for the development of novel pharmaceuticals. The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the iodo and nitro substituents provide additional points for chemical modification and optimization. These features make it an attractive candidate for the synthesis of compounds with improved pharmacological profiles.
One of the key areas where Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has shown promise is in the field of anticancer drug development. Research has demonstrated that compounds derived from this structure exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against breast, lung, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Beyond cancer research, Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has also been explored for its potential in the treatment of infectious diseases. The nitro group in the molecule can be reduced under anaerobic conditions, leading to the formation of reactive intermediates that can disrupt bacterial metabolism. This property has been leveraged in the development of new antibiotics that target multidrug-resistant bacteria. A recent study in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of such derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
The synthetic versatility of Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has also made it an important tool in organic synthesis. The iodo group serves as an excellent leaving group for various coupling reactions, allowing for the facile introduction of diverse substituents at this position. This flexibility enables chemists to tailor the properties of the final product to meet specific therapeutic or industrial needs.
In addition to its applications in drug discovery, Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has been studied for its potential use in materials science. The unique electronic properties conferred by its functional groups make it suitable for use in organic electronics and photovoltaic devices. Research in this area has shown that derivatives of this compound can be used to improve the efficiency and stability of organic solar cells.
The safety profile of Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate is an important consideration for its practical applications. While detailed toxicological studies are ongoing, preliminary data suggest that it exhibits low toxicity at relevant concentrations. However, appropriate handling precautions should always be followed to ensure safe use in laboratory settings.
In conclusion, Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate (CAS No. 1805144-95-9) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and properties make it an invaluable tool for researchers seeking to develop novel compounds with improved therapeutic efficacy and industrial utility. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.
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